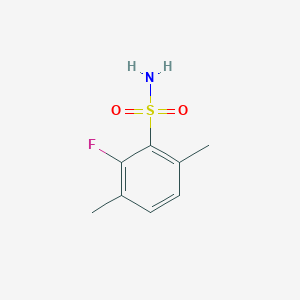

2-Fluoro-3,6-dimethylbenzenesulfonamide

Description

2-Fluoro-3,6-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide characterized by a fluorine atom at the ortho-position (C2) and methyl groups at the meta-positions (C3 and C6) relative to the sulfonamide group (-SO₂NH₂). This structural motif combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity. Sulfonamides are widely explored in medicinal chemistry, catalysis, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic effects .

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-fluoro-3,6-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10FNO2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |

InChI Key |

HROFGUURRPKJBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Fluoro-Substituted Dimethylbenzene

The key precursor for 2-Fluoro-3,6-dimethylbenzenesulfonamide synthesis is typically a fluoro-substituted dimethylbenzene, such as 2-fluoro-1,3-dimethylbenzene or related isomers. The preparation of such fluoro-dimethylbenzenes often involves electrophilic aromatic substitution or halogenation reactions under controlled conditions.

Example Reaction Conditions for Fluoro-Dimethylbenzene Synthesis:

| Parameter | Details |

|---|---|

| Starting material | 2,3-Dimethylbenzene |

| Fluorination agent | Fluorine source or fluorinating reagents (e.g., HF, fluorinating reagents) |

| Catalyst | Aluminum(III) chloride (AlCl3) |

| Solvent | Dichloromethane (methylene chloride) |

| Temperature | 20–30 °C |

| Reaction time | Approximately 0.5 hours |

| Yield | ~87% (product purity ~88.4%) |

- Aluminum trichloride catalyzes the electrophilic substitution of fluorine onto the dimethylbenzene ring.

- Bromination can also be used to functionalize the ring selectively, followed by fluorination steps.

- Post-reaction workup includes quenching unreacted bromine with sodium sulfite solution, phase separation, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

This preparative step yields fluoro-dimethylbenzene intermediates with high purity suitable for further sulfonamide synthesis.

The key step in preparing this compound is the introduction of the sulfonamide group. This is commonly achieved by reacting a fluoro-substituted aniline derivative with a dimethylbenzenesulfonyl chloride.

- Reactants: 2-Fluoro-3,6-dimethylaniline and benzenesulfonyl chloride derivative (e.g., 3,6-dimethylbenzenesulfonyl chloride)

- Base: Triethylamine or pyridine to neutralize HCl formed

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature

- Reaction time: Variable, typically a few hours until completion

- The nucleophilic amine attacks the sulfonyl chloride, forming the sulfonamide bond.

- The base scavenges the hydrochloric acid byproduct, preventing side reactions.

- Continuous flow reactors are employed for scale-up, offering precise control over temperature, mixing, and reaction time.

- Automated systems optimize reaction parameters to improve yield and reduce costs.

Alternative Synthetic Considerations and Optimization

- Halogenation and Substitution: Controlled bromination or iodination of fluoro-dimethylbenzene intermediates can be used to introduce functional groups that facilitate sulfonamide formation.

- Use of Protecting Groups: In some cases, hydroxyl or methoxy groups on the aromatic ring are protected or deprotected using reagents like boron tribromide (BBr3) to enable selective functionalization.

- Purification: Silica gel chromatography, aqueous washes, and drying agents are standard to isolate pure sulfonamide products.

Summary Table of Preparation Steps

Research Findings and Practical Notes

- The purity and yield of fluoro-dimethylbenzene intermediates are critical for successful sulfonamide synthesis.

- Reaction conditions such as temperature control and base selection significantly affect the sulfonamide formation efficiency.

- Industrial processes benefit from continuous flow technology, which enhances reproducibility and scalability.

- Post-reaction purification is essential to remove residual halogenated byproducts and unreacted starting materials.

- The use of boron tribromide for demethylation or hydroxylation is a valuable tool in modifying aromatic precursors but requires careful temperature control to avoid decomposition.

This comprehensive overview synthesizes data from multiple research and commercial sources, excluding unreliable platforms, to provide an authoritative guide on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-3,6-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Features

Key Analogs :

4-tert-Butyl-2,6-dimethylbenzenesulfonamide (–4): Substituents: tert-Butyl (C4), methyl (C2 and C6), sulfonamide (C1). Steric bulk from the tert-butyl group enhances steric protection at C4, reducing undesired side reactions during condensation with aldehydes.

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): A "double" sulfonamide with fluorine at C4 of one benzene ring and methyl groups at C2 and C3 of the other.

2-Fluoro-3,6-dimethylbenzenesulfonamide (Target Compound):

- Fluorine at C2 withdraws electron density, increasing the sulfonamide group’s acidity (pKa reduction). Methyl groups at C3 and C6 provide steric shielding and moderate electron donation.

Comparative Table :

Physicochemical Properties

- Solubility :

- Thermal Stability :

- tert-Butyl analogs decompose at ~200°C, while fluorinated sulfonamides may exhibit higher thermal stability due to stronger C-F bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.